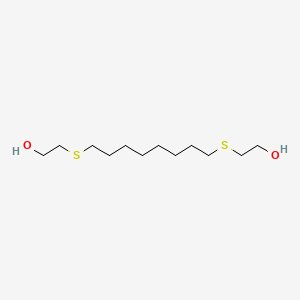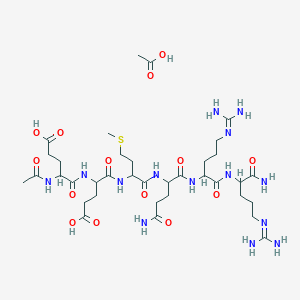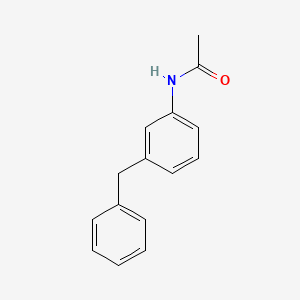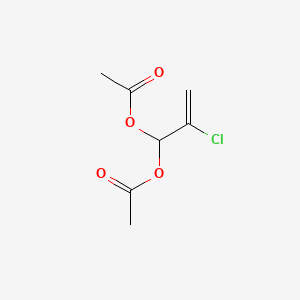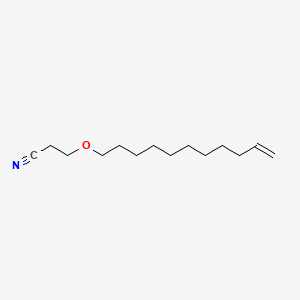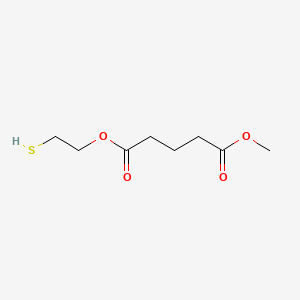
Pentanedioic acid, 2-mercaptoethyl methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Mercaptoethyl methyl glutarate is an organic compound with the molecular formula C8H14O4S. It is a derivative of glutaric acid, where the carboxylic acid groups are esterified with 2-mercaptoethanol and methanol. This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-mercaptoethyl methyl glutarate typically involves the esterification of glutaric acid with 2-mercaptoethanol and methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction. The reaction can be represented as follows:
HOOC-(CH2)3-COOH+HOCH2CH2SH+CH3OH→CH3OOC-(CH2)3-COOCH2CH2SH+H2O
Industrial Production Methods: In an industrial setting, the production of 2-mercaptoethyl methyl glutarate may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Post-reaction, the product is typically purified through distillation or recrystallization to remove any unreacted starting materials and by-products .
Types of Reactions:
Oxidation: 2-Mercaptoethyl methyl glutarate can undergo oxidation reactions, where the thiol group (-SH) is oxidized to form disulfides or sulfonic acids.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The thiol group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Alcohols.
Substitution: Thioethers, thioesters.
Scientific Research Applications
2-Mercaptoethyl methyl glutarate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of sulfur-containing compounds.
Biology: The compound can be used in the study of enzyme mechanisms, especially those involving thiol groups.
Mechanism of Action
The mechanism of action of 2-mercaptoethyl methyl glutarate involves its interaction with thiol groups in proteins and enzymes. The thiol group in the compound can form disulfide bonds with cysteine residues in proteins, potentially altering their structure and function. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and designing enzyme inhibitors .
Comparison with Similar Compounds
2-Mercaptoethanol: Similar in structure but lacks the ester groups.
Methyl glutarate: Similar ester structure but lacks the thiol group.
Glutathione: Contains a thiol group but has a different overall structure and function.
Uniqueness: 2-Mercaptoethyl methyl glutarate is unique due to the presence of both ester and thiol groups, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in both research and industrial applications .
Properties
CAS No. |
70942-32-4 |
|---|---|
Molecular Formula |
C8H14O4S |
Molecular Weight |
206.26 g/mol |
IUPAC Name |
1-O-methyl 5-O-(2-sulfanylethyl) pentanedioate |
InChI |
InChI=1S/C8H14O4S/c1-11-7(9)3-2-4-8(10)12-5-6-13/h13H,2-6H2,1H3 |
InChI Key |
IRVQVEXKPWNYRJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCC(=O)OCCS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


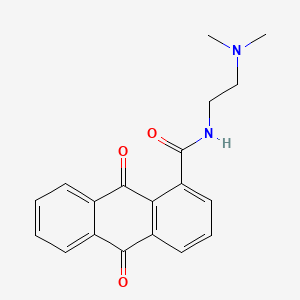


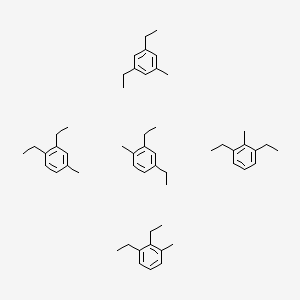
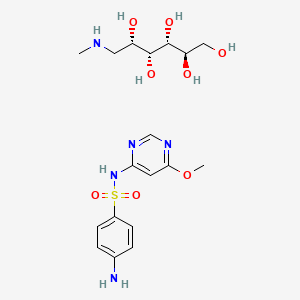
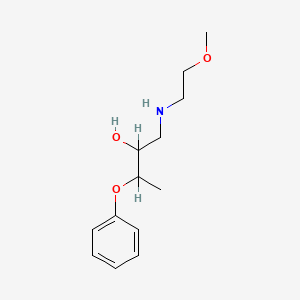
![2-[(2,4-Dinitrophenyl)methylene]-1-ethyl-1,2-dihydroquinoline](/img/structure/B13759228.png)
![N-[(o-Nitrophenyl)thio]-L-threonine](/img/structure/B13759233.png)
